Molecular Weight Differentiation: CAS 952982-63-7 vs. 4-Carboxylate Ester Analogs
CAS 952982-63-7 possesses a molecular weight of 353.48 g/mol, which is 58.02 g/mol lower than methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate (CAS 946237-29-2, MW = 411.5 g/mol) and 71.03 g/mol lower than the corresponding ethyl ester analog (CAS 1795358-32-5, MW = 424.51 g/mol) . This molecular weight reduction places CAS 952982-63-7 within the more favorable 'lead-like' space (MW ≤ 350) as defined by the rule-of-three for fragment-based drug discovery, whereas the ester analogs exceed this threshold [1].
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 353.48 g/mol |
| Comparator Or Baseline | Methyl ester analog (CAS 946237-29-2): 411.5 g/mol; Ethyl ester analog (CAS 1795358-32-5): 424.51 g/mol |
| Quantified Difference | ΔMW = −58.02 g/mol (vs. methyl ester); ΔMW = −71.03 g/mol (vs. ethyl ester) |
| Conditions | Calculated from molecular formula; target compound C₁₈H₂₇NO₄S vs. ester analogs C₂₀H₂₉NO₆S |
Why This Matters
Lower molecular weight improves ligand efficiency metrics and is associated with higher probability of favorable oral bioavailability, making CAS 952982-63-7 a more attractive starting point for lead optimization than its heavier ester analogs.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-7. (Establishes MW ≤ 350 as fragment-like criterion.) View Source
